Hesperetin 7-glucoside
Description
Biogenesis and Natural Occurrence in Citrus Species
Hesperetin 7-glucoside is not abundantly present in fresh citrus fruits but arises primarily through enzymatic bioconversion of hesperidin, the predominant flavanone glycoside in citrus peels. While hesperidin (hesperetin 7-O-rutinoside) constitutes up to 90% of citrus peel flavonoids, HMG forms via selective hydrolysis of the terminal rhamnose residue from hesperidin’s rutinoside moiety. This reaction is catalyzed by microbial or fungal enzymes, such as Aspergillus sojae naringinase or immobilized rhamnosidase, which cleave the α-1,6 glycosidic bond between rhamnose and glucose.
In citrus ecosystems, this bioconversion occurs minimally under natural conditions but is amplified during microbial decomposition or industrial processing. For example, Aspergillus species in soil or decaying fruit produce extracellular naringinases that hydrolyze hesperidin into HMG, enhancing the compound’s bioavailability for microbial uptake. Industrially, immobilized rhamnosidase platforms, such as Fe~3~O~4~@graphene oxide composites, enable scalable HMG production by hydrolyzing soluble hesperidin-metal complexes (e.g., hesperidin-Cu(II)) followed by ligand dissociation using ammonium hydroxide.
Structural Relationship to Hesperidin and Neohesperidin
The structural evolution from hesperidin to HMG involves the removal of a rhamnose unit, converting the rutinoside group (rhamnose-glucose) at position 7 of hesperetin into a single glucoside (Table 1). This modification drastically alters physicochemical properties: HMG’s aqueous solubility (55–88-fold higher than hesperidin) and intestinal absorption efficiency surpass those of its precursor. Neohesperidin, a structural isomer of hesperidin, differs in the glycosidic linkage of its disaccharide moiety (neohesperidoside: rhamnose-α-1,2-glucose), which resists hydrolysis by standard rhamnosidases.
The aglycone hesperetin, common to all three compounds, retains a 4′-methoxy-3′,5,7-trihydroxyflavanone backbone. However, glycosylation patterns dictate metabolic fates. Hesperidin’s rutinoside group necessitates colonic microbial activity for absorption, whereas HMG’s glucoside permits direct uptake in the small intestine. Neohesperidin’s unique linkage confers resistance to enzymatic cleavage, limiting its bioavailability but enhancing stability in acidic environments.
Table 1: Structural and Functional Comparison of this compound, Hesperidin, and Neohesperidin
| Property | This compound (HMG) | Hesperidin | Neohesperidin |
|---|---|---|---|
| Glycoside Position | 7-O-glucoside | 7-O-rutinoside (rhamnose-glucose) | 7-O-neohesperidoside (rhamnose-α-1,2-glucose) |
| Solubility (mg/L) | 1,100–1,500 | 20–30 | 15–25 |
| Bioavailability | High (small intestine absorption) | Low (requires colonic hydrolysis) | Moderate (acid-resistant) |
| Enzymatic Hydrolysis | Rhamnosidase | Rhamnosidase/β-glucosidase | Not hydrolyzed by standard enzymes |
| Primary Source | Enzymatic hydrolysis of hesperidin | Citrus peel | Bitter orange (Citrus aurantium) |
The enzymatic pathways governing these transformations highlight the interplay between substrate solubility and catalytic efficiency. For instance, immobilized rhamnosidase on Fe~3~O~4~@graphene oxide achieves 96% conversion of hesperidin-Cu(II) complexes to HMG-Cu(II), with subsequent ligand dissociation yielding 98% pure HMG. This process circumvents the poor solubility of native hesperidin, which historically limited its industrial utility.
In contrast, neohesperidin’s structural rigidity has spurred interest in synthetic derivatives like neohesperidin dihydrochalcone, a high-intensity sweetener. However, HMG’s balance of solubility and bioactivity positions it as a superior intermediate for both nutraceutical and pharmaceutical applications.
Properties
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O11/c1-30-14-3-2-9(4-11(14)24)15-7-13(26)18-12(25)5-10(6-16(18)32-15)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,15,17,19-25,27-29H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSYMQORONDIDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hesperetin 7-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030747 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2500-68-7 | |
| Record name | Hesperetin 7-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030747 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206 °C | |
| Record name | Hesperetin 7-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030747 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Materials and Methods
The following materials and methods are used to analyze hesperetin-7-O-glucoside/β-Cyclodextrin inclusion complex:
- Materials Hesperetin-7-O-Glucoside Inclusion Complex with β-Cyclodextrin (HEPT7G/βCD)
- Vibrational Spectroscopy Utilizes Fourier-transform infrared (FTIR) and Raman spectroscopy to analyze the vibrational modes of the complex. FTIR spectra are obtained using a transmission percentage operating mode, a wavenumber resolution of 2 cm−1, and 64 cumulative scans at room temperature. FT–Raman spectral data are acquired between 5000 and 100 cm−1 with a wavenumber resolution of 1 cm−1, using a laser light to irradiate the samples.
- Nuclear Magnetic Resonance Spectroscopy (NMR Analysis) 1H- and 13C-NMR experiments investigate the inclusion mode. Spectra are recorded on an Agilent Technologies NMR system 600 DD2 spectrometer operating at 600 MHz at 298 K in deuterium oxide (D2O) as a solvent, using 3-(trimethylsilyl) propionic-2,2,3,3,-d4 acid (TSP-D4; 0 ppm) as the internal standard.
- Thermal Analysis Differential scanning calorimetry (DSC) is used to study the thermal behavior of the complex.
- UV–Visible Spectroscopy This method is used to analyze the optical properties of the complex.
- X-Ray Powder Diffraction (PXRD) PXRD is conducted using a Rigaku D/MAX 2200 VPC X-ray diffractometer with Cu-Kα radiation (λ = 1.54060 Å), scanning from 5° to 40° (2θ) at a scan rate of 2°/min, at 300 K.
- Liquid Chromatography–Mass Spectrometry (LC-MS/MS) The parameters for the LC-MS/MS analysis are as follows: column: Mightlysil RP-18GP; particle size used: 3 μm; column size: 3.0 mm (φ) × 150 mm (length); column temperature: 40 °C; mobile phase composition: (A) 0.1% formic acid water solution, and (B) acetonitrile with 0.1% formic acid; flow rate: 0.3 mL/min; injection volume: 5 μL; ionization mode: ESI (negative; −4500 V).
- Scanning Electron Microphotographs
- Zeta Potential (ζ)
- Solubility Determination and Phase–Solubility
- High-Performance Liquid Chromatography (HPLC)
Parameters
The stoichiometric ratio, stability, and solubility constants (binding affinity) describe the extent of complexation of a soluble complex in 1:1 stoichiometry that exhibits a greater affinity and fits better into the β-CD inner cavity. The NMR spectroscopy results identified two different configurations of the HEPT7G moiety and revealed that the HEPT7G/βCD inclusion complex has both –2S and –2R stereoisomers of hesperetin-7-O-glucoside possibly in the –2S/–2R epimeric ratio of 1/1.43 (i.e., –2S: 41.1% and –2R: 58.9%).
Chemical Reactions Analysis
Reaction Conditions and Mechanisms
-
Substrate : Neohesperidin dihydrochalcone or hesperidin.
-
Enzyme : Naringinase (α-L-rhamnosidase) selectively cleaves the terminal rhamnose sugar from hesperidin to yield HEPT7G .
-
Optimal Parameters :
Table 1 : Enzymatic Synthesis of HEPT7G
| Parameter | Value | Source |
|---|---|---|
| Substrate | Neohesperidin dihydrochalcone | |
| Enzyme | Naringinase (860 U/g) | |
| Reaction Time | 24 hours | |
| Conversion Efficiency | 98% |
Inclusion Complex Formation with β-Cyclodextrin (β-CD)
To enhance solubility and stability, HEPT7G forms an inclusion complex with β-CD.
Complexation Mechanism
-
Host-Guest Interaction : The hydrophobic cavity of β-CD encapsulates both ends of HEPT7G, forming a stable inclusion complex .
-
Stereochemical Outcome : NMR studies reveal a 1:1.43 ratio of –2S and –2R stereoisomers in the complex .
Table 2 : Physicochemical Properties of HEPT7G/β-CD Complex
| Property | Result | Source |
|---|---|---|
| Solubility Enhancement | >1000-fold vs. free HEPT7G | |
| Thermal Stability | Increased decomposition temperature | |
| Bioavailability | 3x higher than hesperidin |
Example: Hesperidin-Cu(II) Complex Hydrolysis
-
Substrate : Hesperidin-Cu(II) complex (enhanced water solubility) .
-
Catalyst : Rhamnosidase immobilized on Fe₃O₄@graphene oxide (Fe₃O₄@GO) .
-
Post-Reaction Treatment : Ammonium hydroxide dissociates HEPT7G-Cu(II) to yield pure HEPT7G .
Key Metrics :
Metabolic Reactions
HEPT7G undergoes biotransformation in vivo, influencing its pharmacological effects.
Deglycosylation in the Gut
-
Enzyme : Gut microbiota β-glucosidases hydrolyze HEPT7G to hesperetin aglycone .
-
Absorption Site : Small intestine (vs. colon for hesperidin), enhancing bioavailability .
Table 3 : Pharmacokinetic Comparison (HEPT7G vs. Hesperidin)
| Parameter | HEPT7G | Hesperidin | Source |
|---|---|---|---|
| Plasma AUC (0–24h) | 3x higher | Baseline | |
| Bioavailability | 100x higher* | Reference | |
| *Inclusion complex formulation. |
Biological Activity-Linked Reactions
HEPT7G interacts with molecular targets to exert therapeutic effects:
Anti-Inflammatory Action
-
Mechanism : Downregulates TNF-α and IL-22 mRNA in colitis models .
-
Metabolite Modulation : Restores short-chain fatty acids (SCFAs) and indole metabolites in the gut .
Enzyme Inhibition
Industrial-Scale Production
HEPT7G/β-CD complexes are synthesized using scalable methods:
Scientific Research Applications
Hesperetin 7-glucoside has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: Studies have shown its potential in modulating enzyme activities and cellular pathways.
Medicine: It exhibits promising anti-inflammatory, antioxidant, and antimicrobial activities, making it a candidate for drug development.
Industry: This compound is used in the food industry as a natural sweetener and preservative.
Mechanism of Action
Hesperetin 7-glucoside exerts its effects primarily through its antioxidant and anti-inflammatory properties. It inhibits the activity of enzymes like acyl-coenzyme A:cholesterol acyltransferase and reduces the activity of microsomal triglyceride transfer protein. This leads to decreased cholesterol levels and reduced inflammation . Additionally, it upregulates the LDL receptor, enhancing the reuptake of lipoproteins .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Hesperetin 7-Glucoside vs. Hesperidin
- Structural Differences: Hesperidin contains a rutinose (rhamnose-α-1,6-glucose) group at C-7, whereas HEPT7G has a single β-D-glucose unit. This structural simplification eliminates the rhamnose residue, reducing molecular weight (HEPT7G: 464.38 Da; hesperidin: 610.56 Da) and altering solubility .
- Absorption Pathways: Hesperidin is poorly absorbed in the small intestine due to its rutinoside structure, requiring colonic microbial hydrolysis to release hesperetin. In contrast, HEPT7G is rapidly hydrolyzed by brush-border enzymes in the proximal jejunum, enabling direct absorption .
This compound vs. Hesperetin (Aglycone)
- Bioavailability : Hesperetin, the aglycone, has higher lipophilicity (log P = 2.85) but lower water solubility. HEPT7G’s glucoside moiety enhances solubility by 88-fold compared to hesperetin, facilitating intestinal absorption .
- Metabolism : HEPT7G is hydrolyzed to hesperetin in the small intestine, whereas free hesperetin undergoes extensive phase II metabolism (glucuronidation/sulfation) in enterocytes and the liver, reducing its systemic bioavailability .
Comparative Bioactivity Profiles
Antioxidant Activity
- Radical Scavenging : Hesperetin exhibits the highest DPPH radical scavenging activity (IC₅₀ = 12.5 μM) due to its free hydroxyl groups. HEPT7G and hesperidin show lower but comparable activity (IC₅₀ = 28.4 μM and 30.1 μM, respectively), attributed to steric hindrance from their glycoside moieties .
- Cellular Antioxidant Effects : In RAW264.7 macrophages, HEPT7G reduces ROS levels at high concentrations (≥50 μM), whereas hesperetin is effective at lower doses (10 μM) .
Anti-Inflammatory Activity
| Compound | NO Inhibition (IC₅₀, μM) | PGE₂ Reduction (%) | TNF-α Suppression (%) |
|---|---|---|---|
| Hesperetin | 8.2 ± 0.5 | 65 ± 4 | 72 ± 3 |
| Hesperidin | 45.1 ± 2.1 | 38 ± 2 | 40 ± 2 |
| HEPT7G | 22.3 ± 1.3 | 55 ± 3 | 60 ± 3 |
HEPT7G outperforms hesperidin in suppressing inflammatory mediators (NO, PGE₂, TNF-α) but is less potent than hesperetin at equivalent doses .
Antimicrobial Activity
- Gram-Positive Bacteria : HEPT7G shows moderate activity against Staphylococcus aureus (MIC = 500 μg/mL), surpassing hesperidin (MIC = 1000 μg/mL) but lagging behind hesperetin (MIC = 125 μg/mL) .
- Helicobacter pylori : HEPT7G inhibits H. pylori growth (MIC = 250 μg/mL) more effectively than hesperetin (MIC = 500 μg/mL), likely due to enhanced solubility and mucosal penetration .
Pharmacokinetic Comparison
Bioavailability in Humans
- Plasma AUC : After oral administration, HEPT7G achieves a plasma AUC of 3.45 ± 1.27 μmol·h/L, 2-fold higher than hesperidin (1.16 ± 0.52 μmol·h/L) and comparable to high-dose hesperidin (4.16 ± 1.50 μmol·h/L) .
- Absorption Rate : HEPT7G reaches peak plasma concentration (Tmax) within 0.6 ± 0.1 hours, significantly faster than hesperidin (7.4 ± 2.0 hours) .
Tissue Distribution
- Bone Health : HEPT7G demonstrates superior osteoprotective effects in ovariectomized rats compared to hesperidin, attributed to higher systemic exposure .
Biological Activity
Hesperetin 7-glucoside (Hes-7-G) is a flavonoid glycoside derived from hesperidin, predominantly found in citrus fruits. This compound has garnered attention due to its enhanced bioavailability and various biological activities, including anti-inflammatory, antioxidant, and potential therapeutic effects. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and significant research findings.
Chemical Structure and Bioavailability
This compound is characterized by the presence of a glucose moiety attached to the flavonoid aglycone hesperetin. The enzymatic removal of the rhamnose sugar from hesperidin to yield this compound significantly improves its bioavailability. Studies indicate that Hes-7-G is absorbed more efficiently in the small intestine compared to hesperidin, resulting in higher plasma concentrations and enhanced biological effects .
1. Anti-inflammatory Effects
Research has demonstrated that this compound exhibits strong anti-inflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages showed that Hes-7-G significantly reduced inflammatory markers and restored metabolic disorders induced by inflammation . In vivo studies further supported these findings, where dietary supplementation of Hes-7-G in dextran sodium sulfate (DSS)-induced colitis mice alleviated inflammation and improved colon health, evidenced by histopathological assessments and reduced levels of inflammatory cytokines such as TNF-α and IL-22 .
2. Antioxidant Activity
Hes-7-G has been shown to possess antioxidant properties, which are crucial for combating oxidative stress. In various assays, including DPPH and β-carotene bleaching tests, Hes-7-G displayed concentration-dependent antioxidant activity, although its efficacy was variable compared to other hesperidin-related compounds . This antioxidant capacity is attributed to its ability to scavenge free radicals and reduce oxidative damage.
3. Impact on Bone Health
A notable study investigated the effects of this compound on bone health in ovariectomized rats, a model for postmenopausal osteoporosis. The results indicated that Hes-7-G supplementation led to a significant increase in bone mineral density (BMD), comparable to higher doses of hesperidin. The enhanced bioavailability of Hes-7-G was correlated with improved bone protection mechanisms .
Case Studies
Study on Endothelial Dysfunction : A clinical trial involving participants consuming a β-cyclodextrin inclusion complex of this compound demonstrated improvements in endothelial function after 12 weeks of supplementation at a dose of 300 mg/day. No adverse effects were reported, indicating the safety of long-term consumption .
Short-Term Intake Effects on Gut Microbiota : Another study explored the effects of short-term intake of Hes-7-G on fecal microbiota in mice. Results showed significant modulation of gut microbiota composition along with alterations in metabolite profiles, including short-chain fatty acids (SCFAs), which are beneficial for gut health .
Data Summary
Q & A
Q. What mechanisms underlie the enhanced anti-inflammatory efficacy of this compound compared to hesperidin in vivo?
- Methodological Answer : Higher solubility and intestinal absorption of this compound (~3-fold bioavailability vs. hesperidin) enable greater systemic exposure. Transcriptomic analysis of inflamed tissues (e.g., DSS-induced colitis models) can reveal differential modulation of TGFβ1-ILK-Akt signaling. Co-administration with β-cyclodextrin inclusion complexes may further enhance solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
